

Physicochemical Properties of Dilazep: A Technical Guide for Researchers

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Compound of Interest

Compound Name: Dilazep

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This technical guide provides a comprehensive overview of the physicochemical properties of **Dilazep**, a potent adenosine uptake inhibitor. Designed for researchers, scientists, and drug development professionals, this document consolidates key data, outlines detailed experimental protocols for its characterization, and visualizes its primary mechanism of action.

Executive Summary

Dilazep is a vasodilator and antiplatelet agent that functions by inhibiting the cellular reuptake of adenosine, primarily through the equilibrative nucleoside transporter 1 (ENT1).^{[1][2]} This action increases the extracellular concentration of adenosine, enhancing its effects on adenosine receptors and leading to therapeutic benefits in cardiovascular and renal disorders.^[3] This guide details the known physicochemical characteristics of **Dilazep**, including its chemical structure, solubility, and stability. While specific experimental values for pKa and melting point are not readily available in the cited literature, this guide provides detailed protocols for their determination to facilitate further research.

Core Physicochemical Properties

The fundamental physicochemical properties of **Dilazep** and its commonly used dihydrochloride salt are summarized below. This information is crucial for designing experimental conditions, developing formulations, and understanding its biological activity.

Chemical Identity

Identifier	Value
IUPAC Name	3-(4-{3-[(3,4,5-Trimethoxyphenyl)carbonyloxy]propyl}-1,4-diazepan-1-yl)propyl 3,4,5-trimethoxybenzoate[3][4]
Synonyms	Dilazepam, Biopropazepan Trimethoxybenzoate[4]
Chemical Formula	C ₃₁ H ₄₄ N ₂ O ₁₀ (Dilazep Base)[4]
	C ₃₁ H ₄₆ Cl ₂ N ₂ O ₁₀ (Dilazep Dihydrochloride)[5][6]
Molecular Weight	604.7 g/mol (Dilazep Base)[4]
	677.61 g/mol (Dilazep Dihydrochloride)[5][7]
CAS Number	35898-87-4 (Dilazep Base)[4]
	20153-98-4 (Dilazep Dihydrochloride)[5][7]

Quantitative Physicochemical Data

The following table summarizes the key quantitative physicochemical properties of **Dilazep**. For properties where specific experimental data for **Dilazep** was not found in the searched literature, a theoretical estimate or relevant information is provided alongside a detailed protocol for experimental determination in Section 3.0.

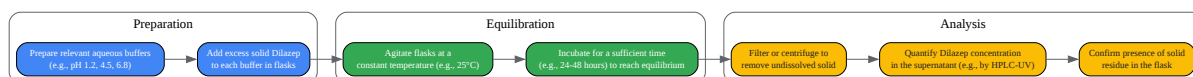
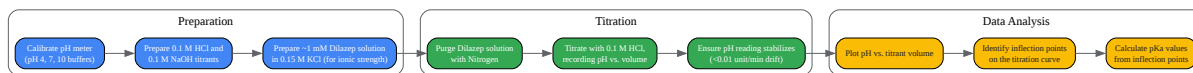
Property	Value / Observation
pKa	Experimental value not found. As a molecule with two tertiary amine groups within a diazepane ring, the pKa values are expected to be in the range of 9-11 for cyclic tertiary amines. [8]
Melting Point	Experimental value not found in the searched literature.
Aqueous Solubility	Dilazep Dihydrochloride: ≥ 100 mg/mL in water. It is also described as water-soluble.[9] Another source lists the solubility in H ₂ O as 10 mg/mL.[7]
Other Solubilities	Dilazep Hydrochloride: Soluble in Acetonitrile. [10]
Stability	Dilazep Hydrochloride (Solid): Stable for ≥ 4 years at -20°C.
Stock Solution: Stable for 6 months at -80°C and 1 month at -20°C when sealed and protected from moisture.[9]	

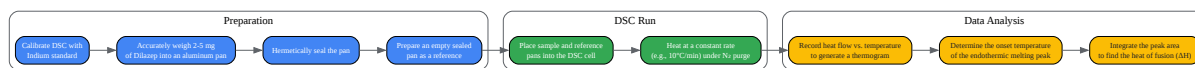
Experimental Protocols

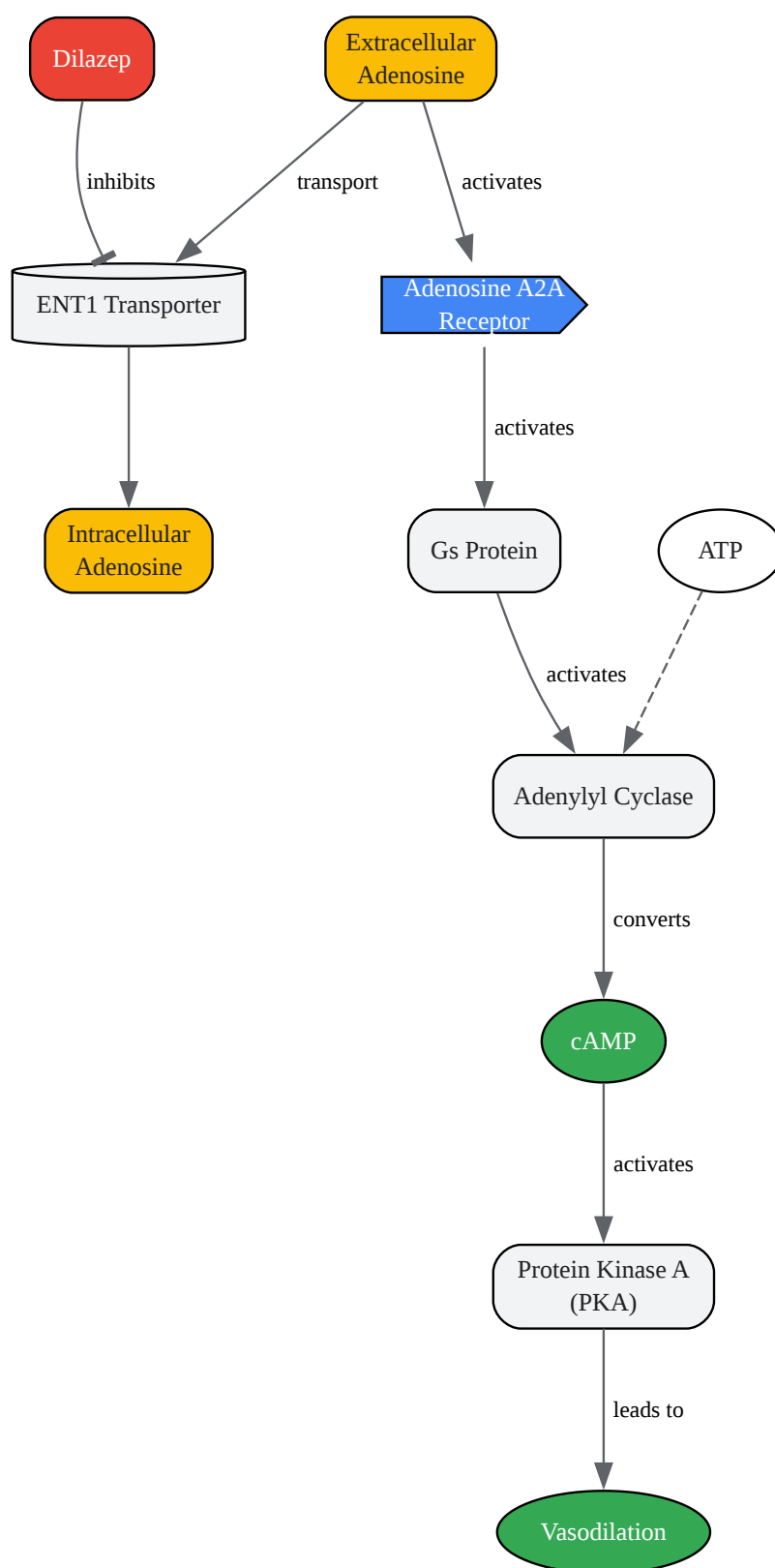
Detailed methodologies for determining the key physicochemical properties of **Dilazep** are provided below. These protocols are based on standard pharmaceutical testing guidelines.

Determination of pKa by Potentiometric Titration

This protocol outlines the determination of the acid dissociation constant (pKa) of **Dilazep**, a compound with basic tertiary amine functional groups.







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